- Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines, Chemical Communications (Cambridge, 2014, 50(61), 8370-8373
Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)
N-(2-Methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Methoxyphenyl)acetamide
- o-Acetanisidide
- o-Methoxyacetanilide
- o-Acetanisidine
- 2-Methoxyacetanilide
- 2'-Methoxyacetanilide
- Acetamide, N-(2-methoxyphenyl)-
- Acetanilide, 2'-methoxy-
- Acetyl-O-anisidine
- N-Acetyl-o-anisidine
- 2-ACETAMIDOANISOLE
- Acetamide, N-(methoxyphenyl)-
- N-ACETYL-ORTHO-ANISIDINE
- FGOFNVXHDGQVBG-UHFFFAOYSA-N
- N-(2-METHOXYPHENYL) ACETAMIDE
- Q63392790
- Aceto-o-anisidine
- NSC4004
- PubChem3319
- N-acetyl-2-anisidine
- 2-(Acetyla
- N-(2-Methoxyphenyl)acetamide (ACI)
- o-Acetanisidide (6CI, 7CI, 8CI)
- 2-(Acetylamino)anisole
- 2-N-Acetylaminomethoxybenzene
- 2′-Methoxyacetanilide
- N-Acetyl-2-methoxyaniline
- NSC 4004
- MFCD00026117
- SDCCGMLS-0033745.P002
- NS00039539
- N-(2-methoxyphenyl)-acetamide
- AKOS000498231
- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide
- WLN: 1VMR BO1
- SCHEMBL171580
- N-(2-Methoxyphenyl)acetamide, 95%
- N-(2-Methoxyphenyl)acetamide #
- DTXSID0052623
- SY107302
- W-109344
- 93-26-5
- BRN 2091808
- UNII-LPJ345W2VY
- SMR000054976
- LPJ345W2VY
- N-(2-Methoxy-phenyl)-acetamide
- AE-641/00783050
- STL169049
- AI3-00799
- AS-59474
- MLS000105047
- A0018
- NSC-4004
- CHEMBL1880779
- HMS2339K05
- CS-0313101
- EINECS 202-233-5
- HMS1577L04
- CHEBI:143106
- D88200
- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11
- Z27797377
- Cambridge id 5137141
-
- MDL: MFCD00026117
- Inchi: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
- InChI Key: FGOFNVXHDGQVBG-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C(OC)=CC=CC=1
- BRN: 2091808
Computed Properties
- Exact Mass: 165.07900
- Monoisotopic Mass: 165.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.1
- Topological Polar Surface Area: 38.3
Experimental Properties
- Color/Form: Powder
- Density: 1.1603 (rough estimate)
- Melting Point: 85.0 to 89.0 deg-C
- Boiling Point: 303-305 °C(lit.)
- Flash Point: 138
- Refractive Index: 1.5839 (estimate)
- PSA: 38.33000
- LogP: 1.72660
- FEMA: 2768
N-(2-Methoxyphenyl)acetamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
- RTECS:AE8280000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Keep it tightly closed. Store in a cool, dry place.
N-(2-Methoxyphenyl)acetamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-Methoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-500g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 500g |
¥1259.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 100g |
¥405.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-25g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 25g |
¥133.90 | 2023-09-01 | |
| Alichem | A019110716-500g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 97% | 500g |
$153.00 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-100g |
o-Acetanisidide |
93-26-5 | ≥98% | 100g |
¥419.00 | 2022-09-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485063-100G |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 95% | 100G |
¥328.46 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-5g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 5g |
¥176.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 100g |
¥1822.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-25g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 25g |
¥649.0 | 2022-07-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-25g |
o-Acetanisidide |
93-26-5 | ≥98% | 25g |
¥139.00 | 2022-09-29 |
N-(2-Methoxyphenyl)acetamide Production Method
Production Method 1
Production Method 2
- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2, Chinese Journal of Chemistry, 2011, 29(5), 947-950
Production Method 3
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Cyclopropenium ion catalysed Beckmann rearrangement, Chemical Communications (Cambridge, 2010, 46(31), 5808-5810
Production Method 4
1.2 Solvents: Water
- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcohols, Asian Journal of Chemistry, 2010, 22(4), 2554-2564
Production Method 5
- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenes, Journal of Molecular Structure, 2023, 1285,
Production Method 6
1.2 5 min, 70 °C
- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones, Synthesis, 2022, 54(18), 4095-4103
Production Method 7
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
- Hypervalent Iodine-Mediated Beckmann Rearrangement of Ketoximes, Synlett, 2018, 29(11), 1465-1468
Production Method 8
- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) Catalysis, Chemistry - A European Journal, 2017, 23(29), 7031-7036
Production Method 9
- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangement, Synlett, 2010, (13), 2019-2023
Production Method 10
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532
Production Method 11
- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible light, Tetrahedron Letters, 2023, 114,
Production Method 12
- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible Light, Journal of Organic Chemistry, 2022, 87(18), 11958-11967
Production Method 13
- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquids, Synlett, 2008, (6), 908-910
Production Method 14
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst, Journal of the American Chemical Society, 2005, 127(32), 11240-11241
Production Method 15
- Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditions, Molecular Catalysis, 2020, 493,
Production Method 16
- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or imines, Green Chemistry, 2013, 15(10), 2680-2684
Production Method 17
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions, Organic & Biomolecular Chemistry, 2022, 20(12), 2392-2396
Production Method 18
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams, European Journal of Organic Chemistry, 2019, 2019(30), 4911-4915
Production Method 19
- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex, Journal of the American Chemical Society, 2002, 124(21), 6043-6048
Production Method 20
- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides, RSC Advances, 2022, 12(51), 33064-33068
N-(2-Methoxyphenyl)acetamide Raw materials
- Ethanone,1-(2-methoxyphenyl)-, oxime
- Acetamide
- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-
- 2-Bromoanisole
N-(2-Methoxyphenyl)acetamide Preparation Products
N-(2-Methoxyphenyl)acetamide Suppliers
N-(2-Methoxyphenyl)acetamide Related Literature
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on N-(2-Methoxyphenyl)acetamide
N-(2-Methoxyphenyl)Acetamide: A Comprehensive Overview
N-(2-Methoxyphenyl)acetamide, also known by its CAS number 93-26-5, is a chemical compound that has garnered significant attention in both academic and industrial research. This compound is a derivative of acetamide, where the acetyl group is attached to a methoxy-substituted phenyl ring. The structure of N-(2-Methoxyphenyl)acetamide consists of a benzene ring with a methoxy group at the para position and an acetamide group at the ortho position. This unique arrangement imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various applications.
Recent studies have highlighted the potential of N-(2-Methoxyphenyl)acetamide in the field of drug discovery. Researchers have explored its role as a lead compound in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate key enzymes involved in these conditions has been extensively investigated, with promising results suggesting its potential as a neuroprotective agent. Furthermore, its structural flexibility allows for easy modification, enabling scientists to tailor its properties for specific therapeutic applications.
In addition to its biomedical applications, N-(2-Methoxyphenyl)acetamide has also found utility in materials science. Its ability to form stable amide bonds makes it an ideal candidate for use in polymer synthesis. Recent advancements in polymer chemistry have demonstrated the use of this compound as a building block for creating biodegradable polymers, which are increasingly sought after in sustainable materials development. The compound's compatibility with various synthetic techniques and its ability to enhance polymer properties such as tensile strength and thermal stability have made it a valuable asset in this field.
The synthesis of N-(2-Methoxyphenyl)acetamide is typically achieved through nucleophilic acylation, where an amine reacts with an acyl chloride or an acid anhydride in the presence of a base. This reaction is highly efficient and can be optimized for large-scale production, making it suitable for industrial applications. Recent innovations in catalytic methods have further improved the yield and purity of the compound, reducing production costs and enhancing its commercial viability.
From an environmental perspective, N-(2-Methoxyphenyl)acetamide has been studied for its biodegradability and eco-friendly properties. Research indicates that under controlled conditions, the compound can undergo microbial degradation, minimizing its environmental footprint. This characteristic is particularly important in industries where sustainability is a priority, such as pharmaceuticals and agriculture.
In conclusion, N-(2-Methoxyphenyl)acetamide (CAS No. 93-26-5) is a versatile compound with diverse applications across multiple disciplines. Its role in drug discovery, materials science, and sustainable chemistry underscores its importance as a valuable chemical entity. As research continues to uncover new potential uses for this compound, it is poised to play an even greater role in advancing scientific and industrial progress.
93-26-5 (N-(2-Methoxyphenyl)acetamide) Related Products
- 7475-00-5(Acetamide,N-[4-(dimethylamino)-2-methoxyphenyl]-)
- 24830-79-3(Acetamide, N-(4-amino-2,5-dimethoxyphenyl)-)
- 57039-61-9(N-3-(ethylamino)-4-methoxyphenylacetamide)
- 88380-47-6(Acetamide, N-(4-amino-2-hydroxy-5-methoxyphenyl)-)
- 6375-47-9(3-Amino-4-methoxyacetanilide)
- 64353-88-4(N-(5-Amino-2-methoxyphenyl)acetamide Hydrochloride Hydrate)
- 581-08-8(N-(2-Ethoxyphenyl)acetamide)
- 3467-59-2(N-(2,5-Dimethoxyphenyl)acetamide)
- 23042-75-3(2',4'-Dimethoxyacetanilide)
- 5329-15-7(N-(4-Amino-2-methoxyphenyl)acetamide hydrochloride)